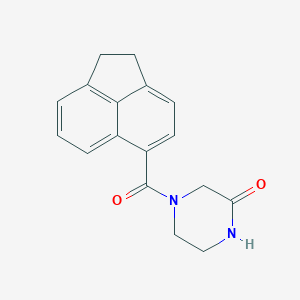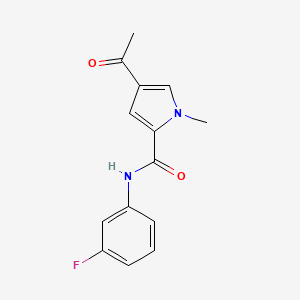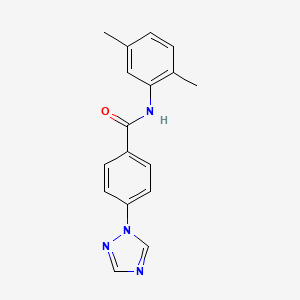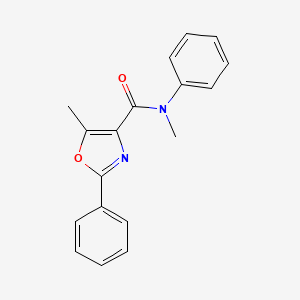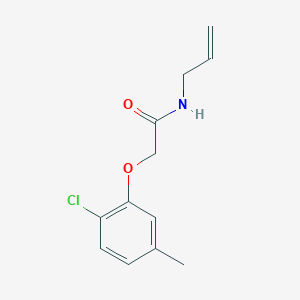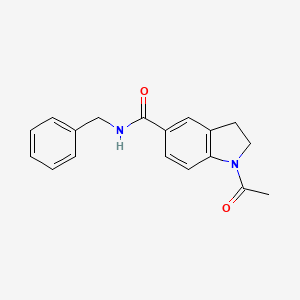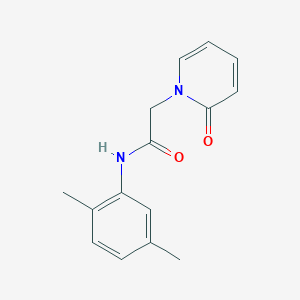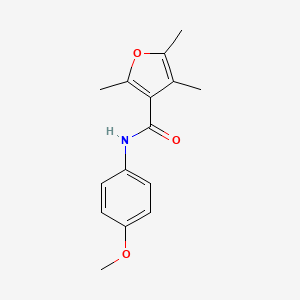
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as MTCD, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. MTCD belongs to the family of furan-carboxamides, which are known to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress in cells. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with good purity. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide and to optimize its therapeutic potential. Finally, studies are needed to investigate the safety and toxicity of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting product is then reacted with 2,4,5-trimethylfuran-3-amine to form N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide. This method has been optimized to produce high yields of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide with good purity.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-10(2)19-11(3)14(9)15(17)16-12-5-7-13(18-4)8-6-12/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGWEPFYHCTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

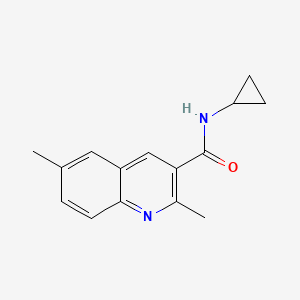
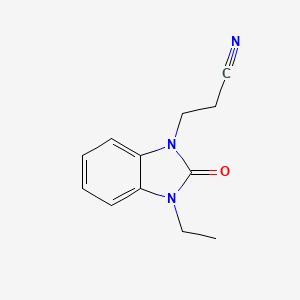
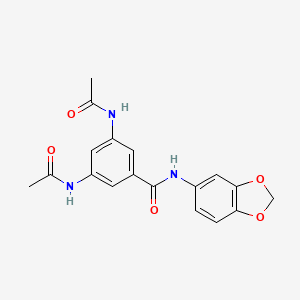
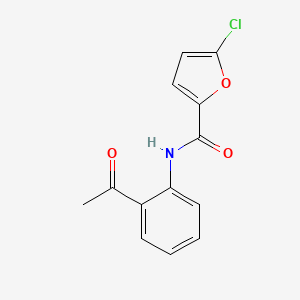
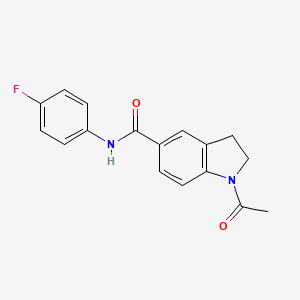
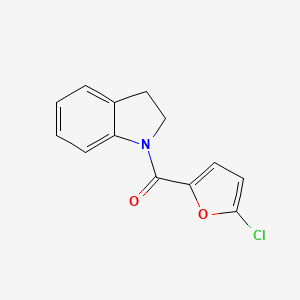
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)
